![molecular formula C17H17N5O2 B6440626 3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549052-41-5](/img/structure/B6440626.png)
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring. The triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms. The pyridazine ring is a six-membered aromatic heterocycle made up of four carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyridazine rings, along with the cyclopropyl, methoxy, and methylphenyl groups. The exact arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridazine rings could impact its solubility, while the cyclopropyl, methoxy, and methylphenyl groups could affect its lipophilicity .Scientific Research Applications
Anticancer Activity
Compounds with a 1,2,4-triazole core have been found to exhibit anticancer activity . They can potentially inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.
Antimicrobial Activity
1,2,4-Triazole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Activity
These compounds can also exhibit analgesic and anti-inflammatory activities, which could be useful in the treatment of pain and inflammation .
Antioxidant Activity
1,2,4-Triazole derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals .
Antiviral Activity
Some 1,2,4-triazole derivatives have demonstrated antiviral properties, making them potential candidates for the development of new antiviral drugs .
Enzyme Inhibition
These compounds can act as enzyme inhibitors, potentially inhibiting the activity of various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Agents
1,2,4-Triazole derivatives can also act as antitubercular agents, potentially inhibiting the growth of Mycobacterium tuberculosis .
Medicinal Chemistry Applications
Compounds with a 1,2,3-triazole core have been used in medicinal chemistry for various purposes, such as c-Met inhibition or GABA A modulating activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-9-12(24-2)5-6-13(10)18-17(23)14-7-8-15-19-20-16(11-3-4-11)22(15)21-14/h5-9,11H,3-4H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHUDVPRWLFBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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